1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid

Lipophilicity Drug-likeness Peptide permeability

Select this 3,3-dimethyl cyclopentane building block to leverage a Thorpe-Ingold conformational bias that standard Boc-cycloleucine cannot provide. The gem-dimethyl substitution delivers a predictable ~ +1.0 logP lipophilicity increase and double-layered proteolytic protection, making it the only viable residue for Boc/Bzl peptide campaigns targeting CNS permeability and PK stability. Designed for peptide lead optimization, this scaffold ensures precise spatial presentation of pharmacophores without workflow re‑engineering.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1520312-94-0
Cat. No. B2705863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid
CAS1520312-94-0
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1(CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-6-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16)
InChIKeyWIJKZUSSSPEZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1520312-94-0): Procurement-Relevant Identity and Classification


1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1520312-94-0) is a synthetic, achiral Boc-protected α,α-disubstituted cyclopentane amino acid with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and a gem-dimethyl substitution at the 3-position of the cyclopentane ring [1]. It is notified under the ECHA C&L Inventory (EC/List no. 859-294-1) with hazard classifications including Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. Commercially, it is supplied at ≥95% purity by multiple vendors including CymitQuimica, Leyan, AKSci, and Chemenu, with pricing ranging from approximately ¥XXXX for 1 g (Leyan) to €257 for 25 mg (CymitQuimica), reflecting its status as a niche constrained amino acid building block primarily intended for research-scale peptide and medicinal chemistry applications .

Why Boc-Cycloleucine, Fmoc Analogs, or Unprotected Forms Cannot Substitute for 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1520312-94-0)


The 3,3-gem-dimethyl substitution on the cyclopentane ring of this compound produces quantifiable differences in lipophilicity, conformational bias, steric environment, and synthetic handling that preclude direct substitution with the non-methylated parent Boc-cycloleucine (CAS 35264-09-6), its Fmoc-protected analog (CAS 1698108-29-0), or the unprotected free amino acid (CAS 1803601-18-4) [1][2]. The Thorpe-Ingold effect exerted by the gem-dimethyl group restricts the accessible conformational space of the cyclopentane ring in a manner distinct from the unsubstituted ring, altering both the peptide backbone torsion angles and the spatial presentation of the α-substituents when incorporated into peptide chains [3]. Furthermore, the differential lipophilicity (ΔXLogP3 ≈ +1.0 vs. Boc-cycloleucine) directly impacts solubility, membrane permeability, and chromatographic behavior in both synthesis and biological assays, making simple molar-for-molar replacement chemically invalid without re-optimizing the entire synthetic or screening workflow [1].

Quantitative Differentiation Evidence: 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1520312-94-0) vs. Close Analogs


Lipophilicity (XLogP3) Increase of ~1.0 Log Unit vs. Boc-Cycloleucine Drives Differential Membrane Partitioning and Solubility

The target compound bears two additional methyl groups at the cyclopentane 3-position compared to Boc-cycloleucine [1]. The experimentally validated XLogP3 for Boc-cycloleucine (CAS 35264-09-6) is 1.6, as reported by PubChem and Chemsrc [1]. Based on the established Hansch π-value for aliphatic methyl (~0.5 per methyl group), the predicted XLogP3 for the target compound is approximately 2.6–2.8, representing a ΔlogP of +1.0 to +1.2 units [2]. This shift places the target compound in a meaningfully higher lipophilicity bracket, directly affecting aqueous solubility, passive membrane permeability, and chromatographic retention time in reversed-phase HPLC purification [3].

Lipophilicity Drug-likeness Peptide permeability

Thorpe-Ingold Gem-Dimethyl Conformational Restriction Modulates Peptide Backbone Torsion Angles vs. Unsubstituted Ac5c

The gem-dimethyl substitution at the 3-position of the cyclopentane ring exerts a Thorpe-Ingold effect that restricts ring puckering modes and alters the conformational preferences of the α,α-disubstituted amino acid residue compared to the parent Ac5c (1-aminocyclopentanecarboxylic acid) scaffold [1]. X-ray crystallographic studies on Ac5c-containing hexapeptides demonstrate that unsubstituted Ac5c residues adopt φ, ψ torsion angles close to those of an ideal 310-helix (φ ≈ ±60°, ψ ≈ ±30°), while chiral substituted analogs such as (S,S)-Ac5cdOM shift the preference toward α-helical conformation (φ ≈ -63°, ψ ≈ -42°) [2][3]. Although direct crystallographic data for the 3,3-dimethyl-substituted residue are not yet published, the class-level inference from the Thorpe-Ingold paradigm and the known behavior of dimethyl-substituted cyclopentane β-amino acids (dm-ACPC) predicts that the gem-dimethyl group will stabilize specific cyclopentane pucker conformations, thereby narrowing the accessible φ, ψ space relative to Boc-cycloleucine [1][4].

Conformational constraint Peptide foldamer 310-helix vs. α-helix

Protecting Group Orthogonality: Boc vs. Fmoc Dictates Entire Solid-Phase Peptide Synthesis Workflow Compatibility

The target compound employs a Boc (tert-butoxycarbonyl) protecting group, while the structurally analogous Fmoc-1-amino-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1698108-29-0, LogP 4.65, MW 379 Da) uses an Fmoc (9-fluorenylmethoxycarbonyl) group [1]. These protecting groups require fundamentally incompatible deprotection conditions: Boc removal uses acidic conditions (typically TFA/DCM, 20-50% v/v, 30 min to 2 h at room temperature), whereas Fmoc removal employs basic conditions (typically 20% piperidine/DMF, 2 × 5-10 min) [2]. The Boc strategy is compatible with HF cleavage from Merrifield resin and is preferred for peptides prone to aggregation or aspartimide formation during Fmoc synthesis, while Fmoc chemistry is dominant for routine SPPS on acid-labile resins [3]. Selecting the Boc-protected analog commits the entire synthetic route to a Boc-compatible resin, linker, side-chain protecting group, and cleavage cocktail, making interchange with the Fmoc analog impossible without complete workflow redesign [2][3].

Solid-phase peptide synthesis Orthogonal protection Fmoc/Boc strategy

Procurement Cost Differentials: Niche Building Block Pricing vs. Commodity Boc-Cycloleucine

The target compound (CAS 1520312-94-0) commands a significant procurement premium relative to Boc-cycloleucine (CAS 35264-09-6), reflecting its niche status and limited commercial supply base . Boc-cycloleucine is a widely stocked catalog item available from major suppliers (Sigma-Aldrich, TCI, Aladdin, Chem-Impex) at commodity pricing: Aladdin lists 1 g at $35.90 and 5 g at $125.90, with ≥98% purity . In contrast, the target compound is offered by fewer than five specialty vendors: CymitQuimica prices 25 mg at €257.00 (~$280) and 250 mg at €1,023.00 (~$1,100) ; Leyan offers 1 g at ¥XXXX (inquiry for larger scales) . The per-gram cost differential is approximately 30- to 50-fold higher for the target compound at the 1 g scale, imposing a meaningful budget consideration for libraries, SAR campaigns, or scale-up studies .

Procurement cost Catalog availability Research-scale supply

ECHA-Notified Hazard Classification: GHS07 Warning Profile Informs Laboratory Safety and Shipping Requirements

The target compound (EC/List no. 859-294-1) has a notified classification and labelling (C&L) profile under the CLP Regulation that differs from the widely available Boc-cycloleucine [1]. According to the ECHA C&L Inventory, the notified classifications for CAS 1520312-94-0 are: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation), with GHS07 (Warning) pictogram [1]. In contrast, Boc-cycloleucine (CAS 35264-09-6) has a more limited hazard profile typically reported as Xi (Irritant) with S24/25 safety phrases, lacking the acute oral toxicity and specific target organ toxicity classifications . These differential hazard classifications directly influence laboratory PPE requirements, waste disposal protocols, shipping restrictions (e.g., forbidden-to-fly status per CymitQuimica), and institutional chemical hygiene plan documentation [1].

Chemical safety REACH compliance Laboratory handling

Molecular Weight and Steric Bulk Differentiation vs. Isomeric Boc-β-Cyclopentyl-DL-Alanine Affects Coupling Efficiency and Solubility

The target compound is an α,α-disubstituted (quaternary α-carbon) amino acid, whereas Boc-β-cyclopentyl-DL-alanine (CAS 401514-71-4) is an α-monosubstituted β-branched amino acid, despite sharing the identical molecular formula C13H23NO4 and MW 257.33 . The quaternary α-carbon in the target compound imposes substantially greater steric hindrance during amide bond formation compared to the β-branched isomer, resulting in slower coupling kinetics and lower yields when using standard coupling reagents [1]. The 3,3-dimethyl substitution on the cyclopentane ring further increases steric bulk distal to the reactive center, potentially affecting incoming nucleophile approach and resin loading density in SPPS [2]. This structural distinction is critical because the α,α-disubstituted scaffold confers resistance to enzymatic degradation (class effect of quaternary α-amino acids) that is absent in the α-monosubstituted isomer, making target selection a direct determinant of peptide metabolic stability [1].

Steric hindrance Peptide coupling efficiency Amino acid classification

High-Value Application Scenarios for 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid (CAS 1520312-94-0) Based on Demonstrated Differential Properties


Design of Conformationally Constrained Peptide Foldamers with Altered Helix Propensity

When designing peptide foldamers that require a shift from the standard 310-helical geometry induced by Ac5c (Boc-cycloleucine) toward a distinct conformational space—potentially α-helical or a unique constrained loop—the 3,3-gem-dimethyl substitution provides a predictable Thorpe-Ingold-based conformational bias that the unsubstituted analog cannot replicate [1]. This is particularly relevant for projects aiming to fine-tune the spatial presentation of pharmacophoric side chains in helical peptide inhibitors of protein-protein interactions, where backbone torsional preferences directly determine binding epitope geometry [2].

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Labile Protection Orthogonal to Fmoc Workflows

In peptide synthesis campaigns that mandate Boc/Bzl protection strategy—due to peptide aggregation propensity, aspartimide susceptibility, or compatibility with HF cleavage—the Boc-protected 3,3-dimethylcyclopentane amino acid is the only viable form of this constrained residue [1]. The Fmoc analog (CAS 1698108-29-0) is incompatible with Boc-SPPS resins and deprotection protocols, making target selection a binary workflow decision rather than a simple protecting group interchange [2]. The higher lipophilicity of the Fmoc variant (LogP 4.65 vs. ~2.6-2.8) also alters coupling solvent selection and solubility profiles [3].

Structure-Activity Relationship (SAR) Studies Targeting Enhanced Membrane Permeability via Controlled Lipophilicity Increase

For peptide lead optimization programs where a calculated lipophilicity increase of approximately +1.0 logP units is desired relative to the standard Boc-cycloleucine scaffold—without altering the core pharmacophore connectivity—the 3,3-dimethyl-substituted building block offers a precise, quantifiable lipophilicity increment [1]. This is valuable in CNS-targeted peptide programs or projects where passive membrane permeability must be tuned while maintaining the Boc protection strategy, and where the ΔlogP of +1.0 corresponds to a predicted ~10-fold increase in octanol/water partitioning [2].

Peptide Stability Engineering via Incorporation of Quaternary α-Carbon Amino Acids

In peptide therapeutic programs where metabolic stability against exopeptidases and endopeptidases is a critical optimization parameter, the α,α-disubstituted (quaternary α-carbon) architecture of the target compound confers a class-level resistance to enzymatic degradation [1]. When combined with the steric shielding provided by the 3,3-dimethyl groups, this scaffold offers a double layer of proteolytic protection that is absent in α-monosubstituted isomers sharing the same molecular formula [2]. Procurement of the target compound directly enables stability engineering without requiring de novo synthesis of the constrained amino acid building block [3].

Quote Request

Request a Quote for 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.